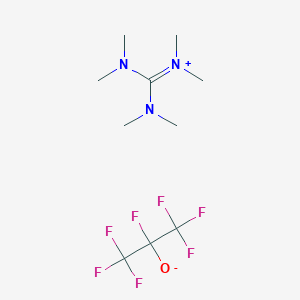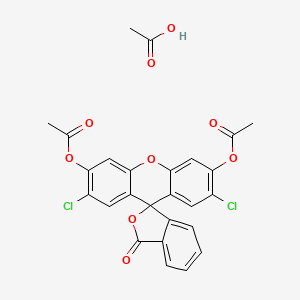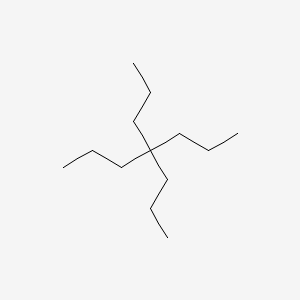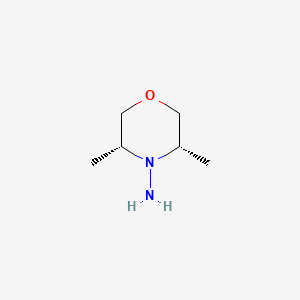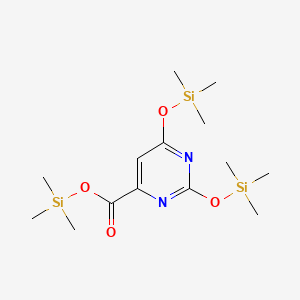
4-Pyrimidinecarboxylic acid, 2,6-bis(trimethylsiloxy)-, trimethylsilyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(trimethylsilyloxy)pyrimidine-4-carboxylic acid trimethylsilyl ester is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of multiple trimethylsilyloxy groups attached to a pyrimidine ring, making it a valuable reagent in organic synthesis and research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(trimethylsilyloxy)pyrimidine-4-carboxylic acid trimethylsilyl ester typically involves the reaction of pyrimidine derivatives with trimethylsilyl reagents under controlled conditions. One common method includes the use of trimethylsilyl chloride in the presence of a base such as triethylamine, which facilitates the formation of the trimethylsilyloxy groups .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high purity and yield. The process involves rigorous control of reaction parameters such as temperature, pressure, and reagent concentrations to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(trimethylsilyloxy)pyrimidine-4-carboxylic acid trimethylsilyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler derivatives.
Substitution: The trimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .
Scientific Research Applications
2,6-Bis(trimethylsilyloxy)pyrimidine-4-carboxylic acid trimethylsilyl ester has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound is employed in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 2,6-Bis(trimethylsilyloxy)pyrimidine-4-carboxylic acid trimethylsilyl ester exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyloxy groups enhance its reactivity, allowing it to participate in a wide range of transformations. Molecular targets and pathways include interactions with enzymes and other biomolecules, facilitating the study of complex biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid, bis(trimethylsilyl) 2,3-bis(trimethylsilyl)oxypropyl ester
- Butanoic acid, 2,4-bis(trimethylsilyl)oxy-, trimethylsilyl ester
- 2-Butenoic acid, 2-(trimethylsilyl)oxy-, trimethylsilyl ester
Uniqueness
Compared to these similar compounds, 2,6-Bis(trimethylsilyloxy)pyrimidine-4-carboxylic acid trimethylsilyl ester stands out due to its unique pyrimidine core and the specific arrangement of trimethylsilyloxy groups. This structural uniqueness imparts distinct reactivity and functional properties, making it particularly valuable in specialized research applications .
Properties
CAS No. |
31111-36-1 |
|---|---|
Molecular Formula |
C14H28N2O4Si3 |
Molecular Weight |
372.64 g/mol |
IUPAC Name |
trimethylsilyl 2,6-bis(trimethylsilyloxy)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C14H28N2O4Si3/c1-21(2,3)18-12-10-11(13(17)19-22(4,5)6)15-14(16-12)20-23(7,8)9/h10H,1-9H3 |
InChI Key |
QOXWEKWDMOZSFV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=NC(=NC(=C1)C(=O)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B13834248.png)

![Tris[4-(dimethylamino)phenyl]acetonitrile](/img/structure/B13834261.png)

![[(1S,2S)-2-Nitrocyclopentyl]benzene](/img/structure/B13834277.png)
![(3-acetyl-7-acetyloxy-9-oxo-6,7-dihydro-5H-imidazo[1,2-a]purin-6-yl) acetate](/img/structure/B13834282.png)
![1,5-Anhydro-4,6-O-benzylidene-2,3-dideoxy-2-[5-methyl-1H-pyrimidine-2,4-dione-1-YL]-D-glucitol](/img/structure/B13834285.png)
![Methyl 4-[7,17,27-tris[4-(3,7-dimethyloctyl)phenyl]-16,26-bis(4-methoxycarbonylphenyl)-6-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1,3,5(42),6,8(41),9,11,13,15(36),16,18(35),19,21,23,25(30),26,28,31,33,37,39,43,45,47-tetracosaenyl]benzoate](/img/structure/B13834287.png)
![2,3-Dihydro-3-(hydroxyimino)benzo[b]thiophen-2-one](/img/structure/B13834295.png)
![6-Amino-3-ethyl-3-methyl-7-phenyl-8-sulfanylidene-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B13834308.png)
